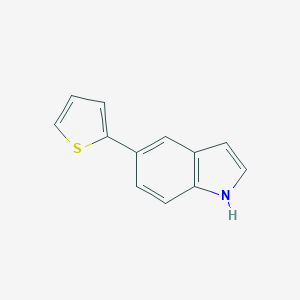

5-(thiophen-2-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISKSMAQBGNNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566325 | |

| Record name | 5-(Thiophen-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144104-54-1 | |

| Record name | 5-(Thiophen-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5-(thiophen-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 5-(thiophen-2-yl)-1H-indole. This heterocyclic compound is of interest in medicinal chemistry due to the established biological significance of its constituent indole and thiophene moieties.[1][2] This document summarizes key data, outlines detailed experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation and characterization.

Core Physical Properties

While specific experimental data for this compound is not extensively reported, its core physical properties can be calculated or inferred from its structure and the properties of related compounds. The compound consists of a benzene ring fused to a pyrrole ring, forming the indole scaffold, which is substituted at the 5-position with a thiophene ring.[3]

| Property | Data | Source(s) |

| Molecular Formula | C₁₂H₉NS | [3] |

| Molecular Weight | 199.27 g/mol | [3] |

| Exact Mass | 199.04557046 Da | [3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available in searched literature. | - |

| Solubility | Predicted to be soluble in most organic solvents like ethanol, ether, and acetone; sparingly soluble in water. | [2] |

| Topological Polar Surface Area | 44 Ų | [3] |

Chemical and Spectroscopic Properties

The chemical character of this compound is defined by the aromaticity and reactivity of its heterocyclic systems. The indole ring is prone to electrophilic substitution, primarily at the C3 position, and the N-H proton exhibits weak acidity.[2] The thiophene ring is also aromatic and undergoes electrophilic substitution more readily than benzene, typically at the C2 (or C5) position. The spectroscopic data presented below are predicted based on the analysis of its constituent parts and structurally similar molecules.

Spectroscopic Data Summary

| Spectrum Type | Expected Characteristics | Source(s) |

| ¹H-NMR | Signals in the aromatic region (~6.5-8.5 ppm) corresponding to the nine protons on the indole and thiophene rings. A broad singlet for the N-H proton is expected. | [4][5] |

| ¹³C-NMR | Signals for twelve distinct carbon atoms. Aromatic carbons typically appear in the ~100-145 ppm range. | [4][5] |

| IR Spectroscopy | Sharp N-H stretching band (~3400-3300 cm⁻¹). Aromatic C-H stretching (~3100-3000 cm⁻¹). Aromatic C=C stretching bands (~1600-1450 cm⁻¹). C-S stretching vibration (~850-650 cm⁻¹). | [4][6] |

| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z ≈ 199. Fragmentation may include the characteristic loss of HCN (27 Da) from the indole ring. | - |

| UV-Vis Spectroscopy | Absorption maxima are expected to be similar to other substituted indoles, typically showing two main absorption bands (historically referred to as ¹Lₐ and ¹Lₑ transitions) in the 260-290 nm range. | - |

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a reliable pathway for forming the C-C bond between the indole and thiophene rings.

Reaction Scheme: 5-bromo-1H-indole + thiophen-2-ylboronic acid → this compound

Materials:

-

5-bromo-1H-indole (1.0 equivalent)

-

Thiophen-2-ylboronic acid (1.2 equivalents)

-

Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

-

Base, e.g., Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Solvent system: Dioxane and Water (2:1 ratio) or Dimethoxyethane (DME)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-indole, thiophen-2-ylboronic acid, the palladium catalyst, and potassium carbonate.

-

Evacuate the flask and backfill it with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir overnight (approximately 16-24 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain pure this compound.

Protocols for Spectroscopic Analysis

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using either an Attenuated Total Reflectance (ATR) accessory on an FTIR instrument or by preparing a KBr pellet containing a small amount of the sample.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

-

-

Mass Spectrometry (MS):

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm, to determine the wavelengths of maximum absorbance (λₘₐₓ).

-

Visualized Workflow: Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

Spectroscopic and Structural Elucidation of 5-(thiophen-2-yl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 5-(thiophen-2-yl)-1H-indole. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent moieties: a 5-substituted indole ring and a 2-substituted thiophene ring. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for similar chemical environments.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~11.20 | br s | - | 1H | N1-H (Indole) |

| ~7.90 | d | ~1.5 | 1H | H4 (Indole) |

| ~7.50 | dd | ~5.1, 1.1 | 1H | H5' (Thiophene) |

| ~7.45 | d | ~8.5 | 1H | H7 (Indole) |

| ~7.40 | t | ~2.9 | 1H | H2 (Indole) |

| ~7.35 | dd | ~8.5, 1.8 | 1H | H6 (Indole) |

| ~7.25 | dd | ~3.6, 1.1 | 1H | H3' (Thiophene) |

| ~7.10 | dd | ~5.1, 3.6 | 1H | H4' (Thiophene) |

| ~6.50 | t | ~2.0 | 1H | H3 (Indole) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C5' (Thiophene) |

| ~136.0 | C7a (Indole) |

| ~132.0 | C5 (Indole) |

| ~128.5 | C2' (Thiophene) |

| ~128.0 | C3a (Indole) |

| ~125.0 | C2 (Indole) |

| ~124.0 | C4' (Thiophene) |

| ~123.0 | C3' (Thiophene) |

| ~121.0 | C6 (Indole) |

| ~118.0 | C4 (Indole) |

| ~112.0 | C7 (Indole) |

| ~102.0 | C3 (Indole) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretch (Indole) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1620, 1580, 1450 | Medium-Strong | C=C Aromatic Ring Stretching |

| ~1490 | Medium | C-N Stretch |

| ~800-700 | Strong | C-H Out-of-plane Bending (Indole & Thiophene) |

| ~740 | Strong | C-S Stretch (Thiophene) |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Impact (EI)

| m/z | Relative Intensity (%) | Assignment |

| 199 | 100 | [M]⁺ (Molecular Ion) |

| 171 | ~30 | [M - HCN - H]⁺ |

| 154 | ~20 | [M - CHS]⁺ |

| 127 | ~40 | [M - C₄H₄S]⁺ (Loss of thiophene) |

| 115 | ~25 | [C₈H₇N]⁺ (Indole fragment) |

| 83 | ~15 | [C₄H₃S]⁺ (Thienyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 30° or 45° pulse angle.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set a wider spectral width (e.g., 0 to 220 ppm).[2]

-

Use a 30° pulse and a longer acquisition time (e.g., 2-4 seconds).[3]

-

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrument absorptions.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.[5]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Procedure (Electron Impact - EI):

-

Sample Introduction:

-

Ionization:

-

Mass Analysis:

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Presentation:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest abundance is designated as the base peak and assigned a relative intensity of 100%.[6]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. books.rsc.org [books.rsc.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. amherst.edu [amherst.edu]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

The Rising Promise of Thiophene-Indole Hybrids: A Deep Dive into Their Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

The fusion of thiophene and indole rings has given rise to a novel class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the latest research on thiophene-based indole derivatives, summarizing their anticancer, antibacterial, and antioxidant properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this burgeoning field.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Thiophene-indole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. These compounds have been shown to induce apoptosis and inhibit critical enzymes involved in cancer progression.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various thiophene-based indole derivatives have been quantified using metrics such as EC50 and IC50 values. A summary of these findings is presented below.

| Compound Name/Reference | Cancer Cell Line | Activity Metric | Value | Citation |

| 3-([2,2'-bithiophen]-5-yl)-1-ethyl-2-phenyl-1H-indole (Compound 5) | CaCo-2 (Colon) | EC50 | 16 µM | [1][2] |

| LnCaP (Prostate) | EC50 | 29 µM | [1][2] | |

| MDA-MB-231 (Breast) | EC50 | 14 µM | [1][2] | |

| HepG2 (Liver) | EC50 | 21 µM | [1][2] | |

| HEK293 (Normal Kidney) | EC50 | 87 µM | [1][2] | |

| 3-aryl-thio and 3-aroyl-1H-indole derivatives (Compound 6a) | HT29, HepG2, HCT116, T98G | IC50 | 20 nmol/L | [3] |

| 3-aryl-thio and 3-aroyl-1H-indole derivatives (Compound 6b) | HT29, HepG2, HCT116, T98G | IC50 | 100 nmol/L | [3] |

| Indole-pyrimidine hybrid (Compound 15) | MCF-7 (Breast) | IC50 | 0.29 µM | [4] |

| HeLa (Cervical) | IC50 | 4.04 µM | [4] | |

| HCT116 (Colon) | IC50 | 9.48 µM | [4] | |

| Indole-pyrimidine hybrid (Compound 14) | HeLa (Cervical) | IC50 | 2.51 µM | [4] |

Mechanism of Action: Apoptosis Induction and Enzyme Inhibition

One of the key mechanisms underlying the anticancer activity of these compounds is the induction of apoptosis. For instance, 3-([2,2'-bithiophen]-5-yl)-1-ethyl-2-phenyl-1H-indole has been shown to induce apoptosis in HepG2 cells.[1][2] Furthermore, this compound also demonstrates promising inhibition of Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in drug resistance.[1][2] Molecular docking studies have suggested that these derivatives can bind to various kinases, which are crucial regulators of cell proliferation and survival.[5][6][7][8]

Experimental Workflow: Anticancer Drug Screening

Caption: A generalized workflow for the synthesis and biological evaluation of novel anticancer compounds.

Antibacterial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat. Thiophene-indole derivatives have surfaced as a promising class of antibacterial agents, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains.

Quantitative Analysis of Antibacterial Activity

The antibacterial potency is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound Class/Reference | Bacterial Strain | Activity Metric | Value | Citation |

| Indole-thiourea hybrid (Compound 1) | Gram-positive & Gram-negative | MIC | <12.5 µg/ml | [9] |

| Indole derivative with thiophene and imidazole (Compound 3) | Bacteria | MIC | < 8 µg/ml | [9] |

| Fluorinated benzothiophene-indole hybrids (Compound 5a) | MRSA and MSSA | MIC | Favorable activity | [10] |

| Spiro-indoline-oxadiazole (Compound 17) | Clostridium difficile | MIC | 2 to 4 μg/ml | [11] |

Mechanism of Action: Disrupting Bacterial Integrity

While the exact mechanisms are still under investigation, some thiophene derivatives have been shown to increase bacterial membrane permeability, leading to cell death.[12][13] Molecular docking studies suggest that these compounds may bind to essential bacterial enzymes and proteins, such as DNA gyrase and outer membrane proteins (OMPs), disrupting their function and compromising the bacterial cell.[12][13][14]

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase.

Antioxidant Properties: Combating Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Thiophene-indole derivatives have been investigated for their antioxidant potential, demonstrating the ability to scavenge free radicals.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the reducing power assay.

| Compound Reference | Assay | Activity Metric | Value | Citation |

| Indole derivative (Compound 5a) | DPPH Assay | IC50 | 1.01±0.22 µg/mL | [15] |

| Indole derivative (Compound 5k) | DPPH Assay | IC50 | 1.21 ± 0.07 µg/mL | [15] |

| Indole derivative (Compound 5a) | Reducing Power Assay | EC50 | 23 ± 1.00 µg/mL | [15] |

| Indole derivative (Compound 5h) | Reducing Power Assay | EC50 | 26±2.42 µg/mL | [15] |

Experimental Protocols

A detailed understanding of the methodologies used to evaluate the biological activity of these compounds is crucial for reproducibility and further research.

Synthesis of Thiophene-Based Indole Derivatives

The synthesis of these hybrid molecules often involves multi-step reactions. A common approach is the electrophilic aromatic substitution reaction followed by a Stille coupling reaction. For example, 1-ethyl-2-phenyl-1H-indole can be brominated to form 3-bromo-1-ethyl-2-phenyl-1H-indole. This intermediate can then be reacted with a thiophene derivative, such as 2-(tributylstannyl)thiophene, in the presence of a palladium catalyst to yield the final thiophene-indole hybrid.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the thiophene-indole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The viable cells metabolize the MTT into purple formazan crystals, which are then solubilized using a solvent such as DMSO.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the EC50 or IC50 values are determined.[14][16]

Antibacterial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

-

Serial Dilution of Compounds: The thiophene-indole derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[11]

DPPH Radical Scavenging Assay

-

Preparation of Solutions: A solution of the DPPH radical in a suitable solvent (e.g., methanol) is prepared, along with solutions of the test compounds at various concentrations.

-

Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark for a specified period.

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[15]

Conclusion and Future Directions

The compelling biological activities of novel thiophene-based indole derivatives underscore their potential as a versatile scaffold for the development of new therapeutics. The data presented in this guide highlight their significant anticancer, antibacterial, and antioxidant properties. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Further elucidation of their mechanisms of action, particularly the specific signaling pathways they modulate, will be crucial for their translation into clinical applications. The detailed protocols and visual aids provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological Evaluation and Molecular Docking of Novel Thiophene-Based Indole Derivatives as Potential Antibacterial, GST Inhibitor and Apoptotic Anticancer Agents | AVESİS [avesis.yyu.edu.tr]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [eurekaselect.com]

- 8. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review | Bentham Science [eurekaselect.com]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Bioactivity Evaluation of Indole-Thiophene polymer with Molecular Docking Studies [ejchem.journals.ekb.eg]

- 15. Synthesis, Drug-Likeness Evaluation of Some Heterocyclic Moieties Fused Indole Derivatives as Potential Antioxidants | Bentham Science [benthamscience.com]

- 16. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 5-(thiophen-2-yl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole and thiophene heterocycles are privileged scaffolds in medicinal chemistry, each contributing to the pharmacological profiles of numerous approved drugs and clinical candidates. The conjugation of these two moieties into a single molecular entity, such as 5-(thiophen-2-yl)-1H-indole, presents a compelling strategy for the development of novel therapeutic agents. While direct biological data on this compound is limited in the public domain, this technical guide consolidates information on closely related analogs and the parent scaffolds to postulate its therapeutic potential. This document outlines prospective applications in oncology, inflammation, and neurodegenerative diseases, supported by detailed experimental protocols for synthesis and biological evaluation. Furthermore, it provides visualizations of key signaling pathways and experimental workflows to facilitate further research and drug discovery efforts in this area.

Introduction

The indole nucleus is a cornerstone of many biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and neuroprotective effects.[1] Similarly, the thiophene ring is a bioisostere of the phenyl group, often incorporated into drug candidates to modulate their physicochemical properties and enhance biological activity.[2] The combination of these two pharmacophores in this compound suggests a molecule with significant therapeutic promise. This guide explores the potential of this compound, drawing on data from structurally related molecules to inform future research directions.

Synthesis of this compound

The synthesis of 5-arylindoles is well-established, with palladium-catalyzed cross-coupling reactions being a prominent method. The Suzuki-Miyaura coupling, in particular, offers a versatile and efficient route.

General Experimental Protocol: Suzuki-Miyaura Coupling

A common approach involves the coupling of a 5-bromoindole with a thiophene-2-boronic acid derivative.[3][4]

Materials:

-

5-Bromoindole

-

Thiophene-2-boronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)[5]

-

Base (e.g., Na2CO3, K2CO3)[3]

-

Solvent (e.g., Dimethoxyethane (DME), water, or a mixture)[3]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 5-bromoindole, thiophene-2-boronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Figure 1: General workflow for the synthesis of this compound.

Potential Therapeutic Applications and Biological Evaluation

Based on the known activities of related compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Derivatives of the isomeric 2-(thiophen-2-yl)-1H-indole have demonstrated potent anticancer activity against human colon cancer (HCT-116) cells.[6][7] Furthermore, other 5-substituted thiophene-indole analogs have shown efficacy against breast cancer. This suggests that this compound may possess antiproliferative properties.

Cell Viability Assay (MTT Assay): This assay is a standard colorimetric method to assess cell viability and proliferation.[8][9]

Protocol:

-

Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50).

Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining is used to determine the effect of the compound on cell cycle progression.[10][11]

Protocol:

-

Treat cancer cells with the IC50 concentration of this compound for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. mdpi.com [mdpi.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 6. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. broadpharm.com [broadpharm.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]

In Silico Prediction of 5-(thiophen-2-yl)-1H-indole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(thiophen-2-yl)-1H-indole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its derivatives have shown promise as anticancer, antiviral, and antioxidant agents. The confluence of a thiophene ring and an indole nucleus offers a unique three-dimensional architecture for molecular interactions with various biological targets. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of this compound derivatives, supported by experimental data and detailed protocols. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate the rational design and discovery of novel therapeutic agents based on this versatile scaffold.

Bioactivity Profile of this compound Derivatives

Derivatives of the this compound core have been synthesized and evaluated for a range of biological activities. The primary areas of investigation include anticancer, anti-HIV, and antioxidant effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various human cancer cell lines. For instance, certain derivatives have exhibited significant inhibitory activity against colon cancer (HCT-116), non-small cell lung cancer (A549), and chronic myeloid leukemia (K562) cell lines.[1] One study reported that (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives showed potent anticancer activity against the HCT-116 cell line, with IC50 values as low as 7.1 µM.[2] Another series of indole derivatives incorporating a penta-heterocyclic system demonstrated remarkable potency, with one compound exhibiting an IC50 value of 10 nM against K562 cells.[1]

Anti-HIV Activity

The this compound scaffold has also been explored for its potential as an anti-HIV agent, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study on new 2-(thiophen-2-yl)-1H-indole derivatives revealed potent inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[3] One of the synthesized compounds demonstrated superior HIV-1 RT inhibition with an IC50 of 2.93 nM, which was approximately three times more potent than the standard drug Efavirenz (IC50 = 6.03 nM).[3]

Antioxidant Activity

The antioxidant potential of thiophene-indole derivatives has also been investigated. While specific IC50 values for this compound derivatives are not as extensively reported as for other bioactivities, related structures containing thiophene and indole moieties have shown promising free radical scavenging capabilities.[4][5]

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity data for various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative 4g | HCT-116 (Colon) | 7.1 ± 0.07 | [2] |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative 4a | HCT-116 (Colon) | 10.5 ± 0.07 | [2] |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative 4c | HCT-116 (Colon) | 11.9 ± 0.05 | [2] |

| Indole derivative with penta-heterocycle 10b | A549 (Lung) | 0.12 | [1] |

| Indole derivative with penta-heterocycle 10b | K562 (Leukemia) | 0.01 | [1] |

| Furanyl-3-phenyl-1H-indole-2-carbohydrazide 6i | COLO 205 (Colon) | 0.071 (LC50) | [6] |

| Furanyl-3-phenyl-1H-indole-2-carbohydrazide 6i | SK-MEL-5 (Melanoma) | 0.075 (LC50) | [6] |

Table 2: Anti-HIV-1 Reverse Transcriptase Activity of 2-(thiophen-2-yl)-1H-indole Derivatives

| Compound/Derivative | IC50 (nM) | Reference |

| Derivative 8b | 2.93 | [3] |

| Derivative 9a | 4.09 | [3] |

| Derivative 12 | 3.54 | [3] |

| Derivative 7b | 7.48 | [3] |

| Derivative 8a | 4.55 | [3] |

| Efavirenz (Standard) | 6.03 | [3] |

In Silico Prediction Workflow

The prediction of bioactivity for novel this compound derivatives typically follows a structured in silico workflow. This process enables the prioritization of compounds for synthesis and biological testing, thereby saving time and resources.

Key In Silico Methodologies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[7] For this compound derivatives, QSAR can be employed to predict anticancer or anti-HIV activity based on calculated molecular descriptors.

Methodology:

-

Data Collection: A dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

-

Data Splitting: The dataset is divided into a training set for model development and a test set for model validation.

-

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model.

-

Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics (e.g., r², q², RMSE).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (the this compound derivative) when bound to a specific protein target to form a stable complex.[8] This technique is instrumental in elucidating the potential mechanism of action.

Methodology:

-

Target Preparation: The 3D structure of the biological target (e.g., HIV-1 reverse transcriptase, a specific kinase for anticancer activity) is obtained from a protein database like the PDB. The protein is prepared by adding hydrogens, removing water molecules, and defining the binding site.

-

Ligand Preparation: The 3D structures of the this compound derivatives are generated and their energy is minimized.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the target protein.

-

Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to understand the basis of binding.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the drug-like properties of the designed compounds early in the discovery process.[1]

Methodology:

Various computational models and software are used to predict ADMET properties based on the chemical structure of the this compound derivatives. These predictions can include oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.

Signaling Pathway Analysis

In silico predictions can be further enhanced by understanding the signaling pathways through which this compound derivatives exert their biological effects. For their anticancer activity, these compounds have been shown to induce cell cycle arrest and modulate microRNA expression.[2]

Cell Cycle Arrest

Certain 2-(thiophen-2-yl)-1H-indole derivatives have been found to cause cell cycle arrest at the S and G2/M phases in HCT-116 cancer cells. This is a common mechanism for anticancer agents, preventing the proliferation of cancer cells.

miR-25 Regulation

The same study on 2-(thiophen-2-yl)-1H-indole derivatives also reported a significant decrease in the expression of the oncogenic microRNA, miR-25, in HCT-116 cells. Downregulation of miR-25 can lead to the upregulation of its target tumor suppressor genes, contributing to the anticancer effect.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

HIV-1 Reverse Transcriptase Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.[3]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (including a labeled dNTP), and the HIV-1 RT enzyme.

-

Compound Addition: Add various concentrations of the this compound derivatives to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C to allow for DNA synthesis.

-

Detection: The amount of newly synthesized DNA is quantified. This can be done using various methods, such as measuring the incorporation of a radiolabeled dNTP or using an ELISA-based method with a biotin-labeled dNTP.

-

IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the HIV-1 RT activity.

ABTS Assay for Antioxidant Activity

The ABTS assay measures the free radical scavenging activity of a compound.[6]

-

ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Sample Reaction: Add various concentrations of the this compound derivatives to the ABTS•+ solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time.

-

Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that scavenges 50% of the ABTS•+ radicals.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The integration of in silico prediction methods, including QSAR, molecular docking, and ADMET profiling, provides a powerful and efficient approach to guide the design and optimization of new derivatives. Understanding the underlying signaling pathways, such as those involved in cell cycle arrest and microRNA regulation, further aids in the rational design of compounds with improved efficacy and selectivity. This technical guide serves as a foundational resource for researchers in the field, providing both the theoretical framework and practical methodologies for the exploration of this compound bioactivity.

References

- 1. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular docking and biological evaluation of 2-(thiophen-2-yl)-1H-indoles as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of a Novel Scaffold: A Technical Guide to the Synthesis and Potential of 5-(Thiophen-2-yl)-1H-indole Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Similarly, the thiophene ring is a privileged sulfur-containing heterocycle found in many approved drugs and natural products, known to confer diverse bioactivities.[3][4] The combination of these two pharmacophores into a single molecular entity, specifically the 5-(thiophen-2-yl)-1H-indole scaffold, presents an intriguing prospect for the discovery of novel therapeutic agents.

While a systematic search of the scientific literature indicates a lack of evidence for the natural occurrence of this compound analogs, this unique structural motif has emerged as a target for synthetic chemists. This technical guide provides a comprehensive overview of the synthetic strategies employed to create these hybrid molecules, summarizes their reported biological activities, and details relevant experimental protocols. The focus will be on the chemical synthesis and potential applications of this scaffold, acknowledging the current absence of known natural sources.

A Note on Natural Occurrence

Extensive research into marine and terrestrial organisms has led to the isolation of a vast number of indole alkaloids and a smaller, yet significant, number of naturally occurring thiophenes.[2][5] Indole alkaloids are well-documented in sources such as marine sponges, fungi, and plants.[2] Thiophenes are also found in certain plant families, like Asteraceae.[5] However, to date, no natural product has been reported to possess the specific this compound framework. This guide, therefore, shifts its focus to the synthetic realm where this promising scaffold is being actively explored.

Synthesis of this compound Analogs

The primary and most efficient method for the synthesis of this compound analogs is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, providing a versatile and high-yielding route to biaryl compounds.

In this context, the synthesis typically involves the coupling of a 5-haloindole (commonly 5-bromoindole) with a thiophene-2-boronic acid derivative. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base.[6]

A general workflow for this synthetic approach is illustrated below:

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Structure-Activity Relationship (SAR) Studies of 5-(Thiophen-2-yl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of 5-(thiophen-2-yl)-1H-indole derivatives. This scaffold has emerged as a promising core structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate further research and drug development efforts in this area.

Core Structure

The foundational chemical structure for the derivatives discussed in this guide is the this compound core. Variations in substituents at different positions on both the indole and thiophene rings have been explored to understand their impact on biological activity.

Structure-Activity Relationship Analysis

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the core scaffold. The following sections summarize the SAR for anticancer and anti-HIV-1 activities based on available data.

Anticancer Activity

A series of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The data reveals that the nature of the substituent on the methylene bridge plays a crucial role in determining the cytotoxic potency.

Table 1: Anticancer Activity of (Methylene)bis(2-(thiophen-2-yl)-1H-indole) Derivatives against HCT-116 Cell Line

| Compound ID | R Group on Methylene Bridge | IC50 (µM/ml)[1] |

| 4a | Phenyl | 10.5 ± 0.07 |

| 4c | 4-Chlorophenyl | 11.9 ± 0.05 |

| 4g | 4-Nitrophenyl | 7.1 ± 0.07 |

From the data presented, it is evident that electron-withdrawing groups on the phenyl ring of the methylene bridge tend to enhance the anticancer activity against the HCT-116 human colon cancer cell line. The derivative with a 4-nitrophenyl substituent (4g ) exhibited the highest potency with an IC50 of 7.1 µM/ml.[1]

Anti-HIV-1 Activity

Derivatives of 2-(thiophen-2-yl)-1H-indole have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Modifications at the 3-position of the indole ring have been shown to significantly impact their inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme.

Table 2: Anti-HIV-1 Reverse Transcriptase Activity of 2-(Thiophen-2-yl)-1H-indole Derivatives

| Compound ID | Substituent at 3-position | HIV-1 RT IC50 (nM)[2] |

| 7b | α-Hydroxyphosphonate adduct | 7.48 |

| 8a | Ethylene | 4.55 |

| 8b | Ethylene derivative | 2.93 |

| 9a | Not specified in abstract | 4.09 |

| 12 | Thioaldehyde | 3.54 |

| Efavirenz (Reference) | - | 6.03 |

The results indicate that several 2-(thiophen-2-yl)-1H-indole derivatives exhibit potent inhibition of HIV-1 RT, with some compounds showing greater potency than the reference drug Efavirenz.[2] Compound 8b , an ethylene derivative, was the most potent inhibitor with an IC50 of 2.93 nM.[2] The diverse range of functional groups at the 3-position that confer high activity suggests that this position is a critical site for modification to optimize anti-HIV-1 potency.

Experimental Protocols

General Synthesis of (Methylene)bis(2-(thiophen-2-yl)-1H-indole) Derivatives (Anticancer Agents)

These compounds were synthesized through a reaction of 2-(thiophen-2-yl)-1H-indole (2 mmol) with the appropriate aldehyde (1 mmol).[1] The reaction is typically carried out in the presence of a catalyst, such as silica sulfuric acid (SSA), and a suitable solvent.[1] The reaction mixture is stirred at room temperature or heated to achieve a good yield of the desired product. The resulting solid is then filtered, washed, and purified, often by recrystallization.

Synthesis of 2-(Thiophen-2-yl)-1H-indole Derivatives (Anti-HIV-1 Agents)

The synthesis of these derivatives starts with 2-(thiophen-2-yl)-1H-indole-3-carbaldehyde.[2]

-

α-Hydroxyphosphonate adducts (e.g., 7b): These are synthesized by reacting the starting aldehyde with dialkylphosphites or trialkylphosphites.[2]

-

Ethylene derivatives (e.g., 8a, 8b): These are obtained through a Wittig reaction of the aldehyde with the corresponding ylidenetriphenylphosphoranes.[2]

-

Thioaldehyde derivative (e.g., 12): This is prepared by refluxing the starting aldehyde with Lawesson's reagent or a similar thionating agent in a dry solvent like toluene.[2]

In Vitro Anticancer Activity Assay

The anticancer effects of the synthesized compounds are typically evaluated using a panel of human tumor cell lines.[1] The cytotoxicity is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). The MTT reagent is then added, which is converted to formazan by viable cells. The amount of formazan produced, which is proportional to the number of living cells, is quantified by measuring the absorbance at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of the compounds against HIV-1 RT is determined using a commercially available kit, such as the Roche Reverse Transcriptase Assay, colorimetric. This assay measures the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA template by the reverse transcriptase enzyme. The resulting DNA molecule is captured on a streptavidin-coated microplate, and the incorporated digoxigenin is detected with an anti-digoxigenin-peroxidase conjugate. The amount of DNA synthesized is proportional to the color intensity, which is measured spectrophotometrically. The IC50 values are calculated from the dose-response curves.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of HIV-1 Reverse Transcription by this compound Derivatives.

Caption: General Workflow for a Structure-Activity Relationship (SAR) Study.

Caption: Logical Relationships in the SAR of this compound Derivatives.

References

The Therapeutic Potential of 5-(Thiophen-2-yl)-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of indole and thiophene rings has given rise to a class of heterocyclic compounds with significant pharmacological interest. This technical guide delves into the known derivatives of the 5-(thiophen-2-yl)-1H-indole core, exploring their synthesis, biological functions, and mechanisms of action. While research on the specific this compound scaffold is emerging, this document also draws upon data from closely related isomers, such as the 2-(thiophen-2-yl)-1H-indole, to provide a comprehensive overview of the potential of this chemical family. The primary therapeutic areas of interest for these derivatives are oncology and infectious diseases.

Anticancer Activity of Thiophene-Indole Derivatives

Recent studies have highlighted the potent anticancer effects of derivatives based on the thiophen-2-yl-1H-indole structure. Specifically, a series of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives have demonstrated significant cytotoxicity against human colon carcinoma (HCT-116) cells.[1][2]

Quantitative Analysis of Anticancer Activity

The inhibitory concentrations (IC₅₀) of the most potent (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives against the HCT-116 cell line are summarized below.

| Compound ID | Substitution on Methylene Bridge | IC₅₀ (µM/ml) against HCT-116[1][2] |

| 4g | 4-Fluoro-phenyl | 7.1 ± 0.07 |

| 4a | Phenyl | 10.5 ± 0.07 |

| 4c | 3-Chloro-phenyl | 11.9 ± 0.05 |

Mechanism of Action: Cell Cycle Arrest and MicroRNA Modulation

The anticancer activity of these derivatives is attributed to their ability to induce cell cycle arrest at the S and G2/M phases.[1][2] This is achieved through the modulation of key regulatory microRNAs. The compounds lead to a significant increase in the expression of tumor-suppressing miR-30C and miR-107, while concurrently decreasing the levels of oncogenic miR-25, Interleukin-6 (IL-6), and c-Myc.[1][2] This suggests that the anticancer effect may be mediated through direct interaction with DNA or the inhibition of DNA synthesis, akin to the action of established chemotherapy drugs.[1][2]

Below is a diagram illustrating the proposed mechanism of action.

References

CAS number and chemical information for 5-(thiophen-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-(thiophen-2-yl)-1H-indole. This heterocyclic compound, belonging to the diverse family of thiophene-substituted indoles, is of increasing interest in medicinal chemistry due to the established pharmacological importance of both the indole and thiophene moieties. This document details the compound's chemical identity, provides a detailed experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, summarizes its key physicochemical and spectroscopic data, and explores its potential applications in drug discovery, particularly in oncology.

Chemical Identity and Properties

This compound is a bicyclic aromatic compound consisting of an indole ring substituted with a thiophene ring at the 5-position.

| Property | Value | Reference |

| CAS Number | 144104-54-1 | [1] |

| Molecular Formula | C₁₂H₉NS | [1] |

| Molecular Weight | 199.27 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Topological Polar Surface Area | 44 Ų | [1] |

| Monoisotopic Mass | 199.04557046 Da | [1] |

Synthesis

The primary and most efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 5-bromoindole is coupled with thiophene-2-boronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura reactions involving indole and thiophene derivatives.[2][3][4]

Materials:

-

5-Bromoindole

-

Thiophene-2-boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a reaction vessel, add 5-bromoindole (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%) to the vessel.

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio, 10 mL).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound.

Synthesis Workflow

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.[3][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) (400 MHz, CDCl₃) | ¹³C NMR (Predicted) (100 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| ~8.1 (br s, 1H, NH) | ~145.0 (C) |

| ~7.8 (d, 1H) | ~136.0 (C) |

| ~7.4-7.2 (m, 4H) | ~128.0 (CH) |

| ~7.1 (dd, 1H) | ~127.5 (CH) |

| ~6.5 (m, 1H) | ~124.0 (CH) |

| ~122.0 (CH) | |

| ~121.0 (CH) | |

| ~119.0 (CH) | |

| ~111.0 (CH) | |

| ~103.0 (CH) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H and C-H stretching of the aromatic rings.[5][8][9]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1450 | C=C aromatic ring stretching |

| ~800-700 | C-H out-of-plane bending |

| ~700-600 | C-S stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of small molecules such as HCN from the indole ring and cleavage of the thiophene ring.[4][7][10]

| m/z | Interpretation |

| 199 | [M]⁺ (Molecular Ion) |

| Varies | Fragment ions |

Applications in Drug Development

While specific biological data for this compound is limited, the broader class of thiophene-indole derivatives has shown significant promise in medicinal chemistry, particularly in the development of anticancer agents.

Anticancer Potential

Derivatives of the isomeric 2-(thiophen-2-yl)-1H-indole have demonstrated potent anticancer activity against human colon cancer cell lines (HCT-116).[11][12] These compounds were found to induce cell cycle arrest at the S and G2/M phases and modulate the expression of microRNAs involved in tumor suppression and oncogenesis.[11] Specifically, they led to an increase in tumor suppressor miRNAs (miR-30C and miR-107) and a decrease in oncogenic miR-25, as well as downstream targets like IL-6 and C-Myc.[11] Although this data is for a different isomer, it highlights the potential of the thiophene-indole scaffold as a basis for the design of new anticancer drugs. Thiophene derivatives, in general, are known to exhibit a wide range of pharmacological activities, including anticancer effects.[13]

Potential Signaling Pathway Involvement

The anticancer activity of related indole derivatives often involves the modulation of key cellular signaling pathways. For instance, some indole compounds are known to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21.[14] Indole itself can act as a signaling molecule in bacteria, affecting processes like biofilm formation through quorum sensing pathways.[15][16] While the specific signaling pathways affected by this compound have not been elucidated, its structural similarity to other bioactive indoles suggests potential interactions with pathways regulating cell cycle, apoptosis, and cellular proliferation.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential for further investigation in the field of drug discovery. Its synthesis is straightforward via established palladium-catalyzed coupling methods. While detailed biological studies on this specific isomer are currently lacking, the known anticancer activities of related thiophene-indole derivatives provide a strong rationale for its evaluation as a potential therapeutic agent. Future research should focus on the comprehensive biological profiling of this compound, including its cytotoxicity against a panel of cancer cell lines and the elucidation of its mechanism of action and effects on relevant signaling pathways.

References

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 14. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole is an inter-species biofilm signal mediated by SdiA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole Affects Biofilm Formation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Palladium-Catalyzed Synthesis of 5-(Thiophen-2-yl)-1H-indole

Application Note

Introduction: The 5-(heteroaryl)-1H-indole scaffold is a prominent structural motif in medicinal chemistry and materials science. Specifically, 5-(thiophen-2-yl)-1H-indole serves as a key building block for various pharmaceutical agents and organic electronic materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers an efficient and versatile method for the synthesis of this valuable compound. This protocol provides a detailed procedure for the synthesis of this compound from 5-bromo-1H-indole and thiophene-2-boronic acid, utilizing a palladium catalyst.

Target Audience: This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are familiar with standard laboratory techniques and safety procedures.

Reaction Principle: The synthesis proceeds via a Suzuki-Miyaura cross-coupling reaction. In this reaction, a palladium(0) catalyst facilitates the coupling of an organoboron compound (thiophene-2-boronic acid) with an organohalide (5-bromo-1H-indole) in the presence of a base. The catalytic cycle involves oxidative addition of the organohalide to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-Bromo-1H-indole | 98% | Commercially Available |

| Thiophene-2-boronic acid | 97% | Commercially Available |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 98% | Commercially Available |

| Potassium carbonate (K₂CO₃) | Anhydrous, 99% | Commercially Available |

| 1,2-Dimethoxyethane (DME) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | - | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | - | Commercially Available |

| Deionized water | - | - |

| Argon (Ar) or Nitrogen (N₂) gas | High purity | - |

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas (Ar or N₂) supply with manifold

-

Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

NMR spectrometer (¹H and ¹³C)

-

Mass spectrometer

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 5-bromo-1H-indole (1.0 mmol, 196 mg), thiophene-2-boronic acid (1.2 mmol, 154 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 37 mg) to the flask.

-

Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Add anhydrous 1,2-dimethoxyethane (DME) (10 mL) via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

-

Heat the reaction mixture to 80 °C and maintain this temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

-

Quantitative Data Summary:

| Parameter | Value |

| Starting Materials | |

| 5-Bromo-1H-indole | 1.0 mmol (196 mg) |

| Thiophene-2-boronic acid | 1.2 mmol (154 mg) |

| Pd(dppf)Cl₂ | 0.05 mmol (37 mg) |

| K₂CO₃ | 2.0 mmol (276 mg) |

| Solvent (DME) | 10 mL |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | 2-4 hours |

| Product | |

| This compound | |

| Expected Molecular Weight | 199.26 g/mol |

| Typical Yield | 75-85% |

| Characterization Data (Expected) | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.1 (br s, 1H, NH), ~7.9 (d, 1H), ~7.4-7.2 (m, 5H), ~7.1 (dd, 1H), ~6.6 (m, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~145, ~136, ~128, ~127, ~125, ~124, ~123, ~121, ~119, ~111, ~103 |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₁₂H₉NS: 200.0477; found ~200.0475 |

Note: The provided NMR and MS data are typical expected values and may vary slightly based on the specific instrumentation and experimental conditions.

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Antimicrobial Assays of 5-(thiophen-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Indole and thiophene moieties are prominent heterocyclic scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial effects. The hybrid molecule, 5-(thiophen-2-yl)-1H-indole, which incorporates both of these important pharmacophores, is a promising candidate for antimicrobial drug discovery. This document provides detailed application notes and experimental protocols for evaluating the antimicrobial potential of this compound.

Indole derivatives have been shown to modulate bacterial behaviors such as biofilm formation and antibiotic tolerance.[1] Similarly, thiophene-containing compounds have demonstrated significant antibacterial and antifungal activities.[2][3][4][5][6][7] The conjugation of these two heterocyclic systems may lead to synergistic or novel mechanisms of antimicrobial action. These protocols are designed to guide researchers in the systematic evaluation of this compound against a panel of clinically relevant microorganisms.

Data Presentation: Antimicrobial Activity of Related Indole and Thiophene Derivatives

While specific data for this compound is not yet widely published, the following tables summarize the antimicrobial activity of structurally related compounds to provide a comparative context for expected efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Bacteria

| Compound | Organism | MIC (mg/L) | Reference |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16-32 | [8] |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 16-32 | [8] |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8-32 | [8] |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 8-32 | [8] |

| 5-(thiophen-2-yl)-1H-tetrazole | P. aeruginosa | 0.62 | [9] |

| 5-(thiophen-2-yl)-1H-tetrazole | E. coli | 1.25 | [9] |

| 5-(thiophen-2-yl)-1H-tetrazole | S. aureus | 1.25 | [9] |

Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Fungi

| Compound | Organism | MIC (µg/mL) | Reference |

| Thiophene Derivative 5CN05 | Candida species | 270-540 | [3][4] |

| Thiophene Derivative 5CN05 | C. neoformans | 17 | [3][4] |

| ME-5CN05 (Microemulsion) | Candida species | 70-140 | [3][4] |

| ME-5CN05 (Microemulsion) | C. neoformans | 2.2 | [3][4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12]

a. Broth Microdilution Method

This is a standard method for determining MIC values.[2][11][13]

-

Materials:

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates